4-cyclopropyl-2-methylbenzaldehyde
Description
Contextualization within Substituted Benzaldehyde (B42025) Chemistry
Substituted benzaldehydes are a cornerstone of organic chemistry, serving as versatile building blocks and key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and fragrances. techvina.vnwisdomlib.orgbritannica.comwisdomlib.org The addition of different functional groups, or substituents, to the benzene (B151609) ring of benzaldehyde dramatically influences the molecule's physical and chemical properties, such as its reactivity, solubility, and biological activity. wisdomlib.org These derivatives are crucial reactants in numerous synthetic processes, including the formation of Schiff bases and chalcones. wisdomlib.org
The reactivity of the aldehyde group itself can be modulated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups can increase electron density on the ring, while electron-withdrawing groups can decrease it, affecting the susceptibility of the aldehyde to nucleophilic attack. nih.gov The development of synthetic methodologies, such as one-pot reduction/cross-coupling procedures and tandem reactions, has enabled the efficient creation of a diverse library of substituted benzaldehydes, facilitating their use in drug design and materials science. acs.orgliberty.edurug.nl The compound 4-cyclopropyl-2-methylbenzaldehyde, with its specific alkyl substituents, is a product of these advanced synthetic strategies.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₁H₁₂O | 160.21 | 1936187-26-6 |
| 4-cyclopropylbenzaldehyde | C₁₀H₁₀O | 146.19 | 20034-50-8 |
| 4-methylbenzaldehyde (B123495) | C₈H₈O | 120.15 | 104-87-0 |
| Benzaldehyde | C₇H₆O | 106.12 | 100-52-7 |
Data sourced from various chemical databases and suppliers. nih.govcymitquimica.comsigmaaldrich.com
Significance of Cyclopropyl (B3062369) and Methyl Substitution Patterns in Organic Synthesis
The substitution pattern of this compound is particularly noteworthy due to the unique properties imparted by both the cyclopropyl and methyl groups.
The cyclopropyl group is an increasingly popular substituent in medicinal chemistry and drug discovery. scientificupdate.comunl.ptiris-biotech.de Its small, rigid, three-membered ring introduces conformational constraint, which can help lock a molecule into its most biologically active shape, potentially leading to a significant increase in potency. unl.ptiris-biotech.deacs.org The strained nature of the cyclopropyl ring results in C-C bonds with enhanced p-character, allowing it to engage in conjugation with adjacent π systems, similar to a double bond. unl.pt This electronic property means the cyclopropyl group can act as an electron-donating group, activating the phenyl ring. unl.pt Furthermore, the cyclopropyl moiety often enhances metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl groups. acs.orghyphadiscovery.com This increased stability can lead to a superior pharmacokinetic profile in drug candidates. unl.pt
The methyl group is a simple alkyl substituent that can also influence a molecule's properties. It is a weak electron-donating group and can increase the lipophilicity of the molecule, which can be crucial for penetrating biological membranes. Its presence can also provide steric hindrance that directs the regioselectivity of further reactions on the aromatic ring. In the context of drug design, strategic placement of methyl groups can block sites of metabolism, further enhancing a molecule's stability. hyphadiscovery.com
The combination of a cyclopropyl and a methyl group on the benzaldehyde scaffold creates a building block with a unique blend of steric and electronic properties, making it a valuable tool for synthetic chemists exploring structure-activity relationships (SAR) in the development of new functional molecules. unl.pt
Table 2: Influence of Substituents on Molecular Properties
| Substituent | Key Properties Imparted | Common Applications in Synthesis |
| Cyclopropyl | Conformational rigidity, metabolic stability, enhanced potency, electronic effects (conjugation). scientificupdate.comunl.ptacs.org | Medicinal chemistry (as an isosteric replacement), fine-tuning pharmacokinetic profiles. unl.pthyphadiscovery.com |
| Methyl | Increased lipophilicity, steric influence, metabolic blocking. hyphadiscovery.com | Modulating solubility and membrane permeability, directing synthetic transformations. |
| Aldehyde | High reactivity, acts as an electrophilic site, precursor to many functional groups. britannica.comacs.org | Synthesis of alcohols, carboxylic acids, imines, and for C-C bond formation (e.g., aldol (B89426), Wittig reactions). |
Historical Overview of Related Compound Research Trajectories
The journey to synthesizing and understanding a specific molecule like this compound is built upon centuries of chemical discovery.
The story begins with benzaldehyde , the parent compound, which was first isolated from bitter almonds in 1803. techvina.vnbritannica.comwikipedia.org The subsequent work in the 1830s by chemists Justus von Liebig and Friedrich Wöhler, who first synthesized it, was a landmark that helped establish the structural theory of organic chemistry. techvina.vnbritannica.com For decades, research focused on the fundamental reactions of benzaldehyde, such as the Cannizzaro reaction, benzoin (B196080) condensation, and its oxidation to benzoic acid. britannica.comwikipedia.org
The 20th century saw a surge in the development of methods for creating substituted benzaldehydes . Early methods were often harsh and limited in scope. However, the advent of transition metal-catalyzed cross-coupling reactions revolutionized the ability to functionalize aromatic rings with precision. acs.org More recent innovations have focused on efficiency and sustainability, leading to one-pot procedures and tandem reactions that allow for the construction of complex, highly functionalized aldehydes from simpler precursors. liberty.edurug.nl These advancements made previously inaccessible substitution patterns readily achievable.
In parallel, the cyclopropyl group , once considered a chemical curiosity, gained prominence in the latter half of the 20th century. Its unique structural and electronic properties were increasingly recognized, particularly in the field of medicinal chemistry. unl.ptacs.org Researchers began incorporating this motif into drug candidates to improve their pharmacological profiles, leading to a number of successful FDA-approved drugs containing the cyclopropyl ring. scientificupdate.com The development of chemoenzymatic and catalytic strategies for the stereoselective synthesis of chiral cyclopropanes further expanded their utility as valuable building blocks. nih.gov
The research trajectory leading to this compound represents a convergence of these historical streams: the long-standing importance of benzaldehyde, the development of sophisticated methods for aromatic substitution, and the strategic application of the cyclopropyl group in modern organic synthesis.
Properties
CAS No. |
1936187-26-6 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 4 Cyclopropyl 2 Methylbenzaldehyde
Established Synthetic Pathways
Established synthetic routes to substituted benzaldehydes provide a foundational framework for the synthesis of 4-cyclopropyl-2-methylbenzaldehyde. These methods, while reliable, may present challenges in terms of regioselectivity and functional group tolerance, which must be carefully considered in the synthetic design.
Cross-Coupling Reaction Methodologies (e.g., Suzuki-Miyaura coupling of bromobenzaldehyde with cyclopropylboronic acid)
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. organic-synthesis.comyonedalabs.comlibretexts.org For the synthesis of this compound, a plausible approach involves the coupling of a suitably substituted bromobenzaldehyde with a cyclopropylboronic acid derivative.
A hypothetical synthetic route would commence with 4-bromo-2-methylbenzaldehyde as the aryl halide partner. This starting material can be subjected to Suzuki-Miyaura coupling conditions with cyclopropylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. organic-synthesis.comyonedalabs.com
Table 1: Generalized Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the catalytic cycle |
| Ligand | PPh₃, dppf, SPhos | Stabilizes the palladium center and influences reactivity |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and facilitates transmetalation |
| Solvent | Toluene (B28343), Dioxane, THF, DMF | Solubilizes reactants and influences reaction rate |
This table presents generalized conditions and specific optimization would be required for the synthesis of this compound.
The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) complex, transmetalation with the cyclopropylboronic acid, and reductive elimination to yield the desired product and regenerate the catalyst. libretexts.org
Friedel-Crafts Acylation Approaches
Friedel-Crafts reactions are a cornerstone of aromatic chemistry for the introduction of alkyl and acyl substituents onto an aromatic ring. wikipedia.orglibretexts.orglibretexts.org A multi-step synthetic sequence beginning with a Friedel-Crafts acylation can be envisioned for the preparation of this compound.
The synthesis would likely start from 1-cyclopropyl-3-methylbenzene. bldpharm.comambeed.com Friedel-Crafts acylation of this substrate with an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce an acetyl group onto the aromatic ring. wikipedia.orgyoutube.com The directing effects of the cyclopropyl (B3062369) and methyl groups would need to be considered to ensure the desired regioselectivity. The resulting ketone would then require reduction of the carbonyl group to a methylene (B1212753) group, for instance via a Clemmensen or Wolff-Kishner reduction, followed by a subsequent formylation step to introduce the aldehyde functionality. Alternatively, the ketone could be converted to the aldehyde through a multi-step sequence involving, for example, conversion to an oxime, followed by dehydration and hydrolysis.
Oxidation of Precursor Alcohols or Methyl Groups
The oxidation of a precursor alcohol or an activated methyl group is a direct and common method for the synthesis of benzaldehydes.
In one approach, the synthesis would begin with the preparation of (4-cyclopropyl-2-methylphenyl)methanol. This alcohol precursor could potentially be synthesized through various routes, such as the Grignard reaction of a suitable benzaldehyde (B42025) or the reduction of a corresponding benzoic acid derivative. Subsequent oxidation of (4-cyclopropyl-2-methylphenyl)methanol using a variety of oxidizing agents would yield the target aldehyde.
Table 2: Common Oxidizing Agents for the Conversion of Benzyl Alcohols to Benzaldehydes
| Oxidizing Agent | Typical Conditions | Notes |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | Mild and selective for primary alcohols. |
| Manganese dioxide (MnO₂) | CH₂Cl₂, reflux | Selective for benzylic and allylic alcohols. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temperature | Mild conditions, avoids heavy metals. |
| Dess-Martin Periodinane | CH₂Cl₂, room temperature | Mild and efficient, but the reagent is explosive. |
This table provides examples of common oxidizing agents; the optimal choice would depend on the specific substrate and desired reaction scale.
An alternative strategy involves the selective oxidation of a methyl group of a precursor like 1-cyclopropyl-2,4-dimethylbenzene. This transformation is more challenging and typically requires specific reagents and conditions to avoid over-oxidation to the carboxylic acid.
Formylation Reactions on Substituted Toluene/Xylene Analogues
Direct formylation of an aromatic ring is an efficient method for the synthesis of benzaldehydes. The Gattermann and Gattermann-Koch reactions are classical examples of such transformations. wikipedia.orgthermofisher.com
Starting with 1-cyclopropyl-3-methylbenzene, a Gattermann-Koch reaction could be employed. bldpharm.comambeed.com This reaction introduces a formyl group onto the aromatic ring using carbon monoxide and hydrochloric acid under high pressure, with a catalyst system typically composed of aluminum chloride and copper(I) chloride. collegedunia.comshaalaa.com The regioselectivity of the formylation would be directed by the activating cyclopropyl and methyl groups.
The Gattermann reaction offers an alternative using a source of hydrogen cyanide (e.g., zinc cyanide and HCl) in the presence of a Lewis acid catalyst. wikipedia.org Both methods provide a direct entry to the benzaldehyde functionality, though they often require harsh conditions and the use of toxic reagents.
Novel and Sustainable Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The principles of green chemistry are increasingly being applied to the synthesis of valuable chemical entities, including benzaldehydes.
Green Chemistry Principles in Benzaldehyde Synthesis
The application of green chemistry principles to the synthesis of this compound would focus on several key areas:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids.
Catalysis: Employing catalytic methods over stoichiometric reagents to minimize waste. This includes the use of heterogeneous catalysts that can be easily recovered and recycled.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Utilizing milder reaction conditions, such as ambient temperature and pressure, or employing alternative energy sources like microwave or ultrasound irradiation to reduce energy consumption.
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
While specific green synthetic routes for this compound are not yet established in the literature, the general principles of green chemistry can guide the optimization of the established pathways. For instance, in the Suzuki-Miyaura coupling, the development of water-soluble catalysts could allow the reaction to be performed in aqueous media. For oxidation reactions, the use of clean oxidants like molecular oxygen or hydrogen peroxide with efficient catalytic systems would be a significant improvement over stoichiometric heavy metal-based reagents.
Electrochemical Synthesis Methods for Aromatic Aldehydes
Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, often avoiding harsh reagents and reducing waste. The synthesis of aromatic aldehydes through electrochemical means can be approached via the oxidation of corresponding methylarenes or the reduction of carboxylic acid derivatives.
One prominent electrochemical approach involves the mediated oxidation of toluene derivatives. In this process, a redox mediator is electrochemically regenerated to carry out the chemical oxidation of the substrate. For instance, cerium(IV) methanesulfonate has been effectively used in the mediated electrochemical synthesis of aromatic aldehydes. acs.org The process involves the electrochemical oxidation of Ce(III) to Ce(IV), which then chemically oxidizes the methyl group of a toluene analog to an aldehyde. This method can be highly selective and efficient under optimized conditions.
Another strategy is the direct electrochemical oxidation of the methyl group on an electrode surface. However, this can often lead to over-oxidation to the carboxylic acid. Careful control of the electrode potential, electrode material, and reaction medium is crucial for achieving high selectivity for the aldehyde. nih.gov
A tandem electrochemical–chemical catalysis strategy has been developed for the selective electrooxidation of alcohols to aldehydes, which could be adapted for the final step in a synthetic route to this compound if a corresponding alcohol precursor is used. rsc.org This method utilizes a silica-supported TEMPO catalyst in a packed-bed reactor, allowing for efficient single-pass conversion and easy separation of the catalyst. rsc.org This approach boasts high current densities and space-time yields, making it suitable for industrial applications. rsc.org
The reduction of benzaldehyde in acidic water-methanol mixtures has been studied in a membrane flow cell with a lead cathode. nih.gov While this focuses on the reduction of an aldehyde, the principles of controlling electrochemical reactions in flow cells are applicable to synthetic processes.
| Electrochemical Method | Description | Potential Advantages | Key Considerations |
| Mediated Oxidation | Use of a redox mediator (e.g., Ce(IV)) that is electrochemically regenerated to oxidize the methyl group. acs.org | High selectivity, mild reaction conditions. | Mediator toxicity and cost, separation of mediator from product. |
| Direct Anodic Oxidation | Direct oxidation of the methyl group at the anode. | Avoids use of mediating reagents. | Potential for over-oxidation, requires precise control of electrode potential. |
| Tandem Catalysis | Spatially decoupled electrochemical generation of an oxidant and subsequent chemical oxidation of an alcohol precursor. rsc.org | High current densities, efficient catalyst recycling, high space-time yield. rsc.org | Requires an alcohol precursor to the aldehyde. |
Photochemical Approaches to Aldehyde Formation
Photochemical reactions utilize light to initiate chemical transformations and can provide unique pathways to aldehyde synthesis. Aromatic aldehydes can act as photoinitiators for various chemical reactions, and their formation can be achieved through photochemical means. beilstein-journals.org
One photochemical approach is the selective oxygenation of a methylarene. For example, the photoinduced electron transfer oxygenation of p-xylene to p-tolualdehyde has been demonstrated. acs.org This type of reaction could be adapted for the synthesis of this compound from 4-cyclopropyl-1,2-dimethylbenzene. The reaction is typically carried out in the presence of a photosensitizer and oxygen.
Another photochemical strategy involves the Paterno-Büchi reaction, where an aromatic aldehyde undergoes a [2+2] cycloaddition with an alkene. While this is a reaction of an aldehyde, understanding the photochemical reactivity of the aldehyde group is crucial for designing a synthesis that avoids unwanted side reactions. kyoto-u.ac.jpcore.ac.uk
The photolysis of benzaldehyde in different solvents has been studied, revealing the formation of various products depending on the reaction conditions. beilstein-journals.org When designing a photochemical synthesis, the choice of solvent is critical to direct the reaction towards the desired product and avoid undesired side reactions.
A recent development involves the photochemical uncaging of aldehydes from enyne alcohols. mdpi.com This method allows for the controlled release of aldehydes upon irradiation with light and could be a novel approach for the final deprotection step in a multi-step synthesis. mdpi.com
| Photochemical Method | Description | Potential Advantages | Key Considerations |
| Photooxygenation | Light-induced oxidation of the methyl group in the presence of a photosensitizer and oxygen. acs.org | Mild reaction conditions, high selectivity. | Requires a suitable photosensitizer, potential for side reactions. |
| Photochemical Uncaging | Release of the aldehyde from a photolabile precursor upon irradiation. mdpi.com | Controlled release of the product, mild deprotection conditions. mdpi.com | Requires synthesis of the photocaged precursor. |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. scispace.comnih.gov The synthesis of aromatic aldehydes has been successfully translated to continuous flow processes.
For instance, the selective reduction of esters to aldehydes using reagents like diisobutylaluminum hydride (DIBAL-H) has been effectively performed in a continuous flow setup. researchgate.net This method allows for precise control of reaction time and temperature, minimizing over-reduction to the alcohol. This would be applicable if a synthetic route proceeds through a 4-cyclopropyl-2-methylbenzoic acid ester.
Aldol (B89426) condensation reactions, which are important for carbon-carbon bond formation, have also been adapted to continuous flow systems. nih.gov This could be relevant for building the carbon skeleton of more complex molecules derived from this compound.
Furthermore, continuous flow systems can be combined with other enabling technologies such as photochemistry and electrochemistry. acs.org A continuous-flow photochemical reactor could be used for the photooxygenation of the corresponding toluene derivative, offering better light penetration and control over the reaction. Similarly, electrochemical flow cells can be used for the continuous production of aromatic aldehydes. nih.gov
| Flow Chemistry Application | Description | Advantages | Example Reagents/Setups |
| Selective Ester Reduction | Continuous reduction of a carboxylic acid ester to the aldehyde. researchgate.net | Precise control of stoichiometry and residence time, improved safety. | DIBAL-H in a microreactor. researchgate.net |
| Aldol Condensation | Continuous carbon-carbon bond formation involving an aldehyde. nih.gov | Higher yields, automated processing. | Two-feed system with separate streams for the aldehyde and base. scispace.com |
| Integrated Photo/Electro-Flow | Combining continuous flow with photochemical or electrochemical reactors. acs.org | Enhanced efficiency, scalability, and safety of photo- and electrochemical reactions. | FEP tube reactors for photochemical reactions, membrane flow cells for electrochemistry. nih.govacs.org |
Asymmetric Synthesis Considerations (if applicable to chiral intermediates or derivatives)
While this compound itself is not chiral, it can be a precursor to chiral molecules. Therefore, asymmetric synthesis methodologies are relevant for the preparation of its chiral derivatives.
The asymmetric synthesis of chiral cyclopropane (B1198618) carboxaldehydes has been achieved through a three-step sequence involving an aldol reaction, a directed cyclopropanation, and a retro-aldol reaction. rsc.orgresearchgate.net This strategy utilizes a chiral auxiliary to control the stereochemistry of the cyclopropane ring formation. researchgate.net
Another approach involves the asymmetric cyclopropanation of α,β-unsaturated aldehydes using chiral catalysts. mdpi.com Chiral oxazaborolidinium ion catalysts have been used to promote the reaction between α,β-unsaturated aldehydes and α-diazoesters to produce chiral cyclopropyl derivatives. mdpi.com
Furthermore, chiral benzimidazoles with chiral side chains have been synthesized from cyclopropyl ketones through an asymmetric ring-opening/cyclization/retro-Mannich reaction catalyzed by a chiral N,N'-dioxide/Sc(III) complex. nih.gov This highlights the potential for creating chiral structures from cyclopropyl-containing starting materials.
The development of chiral cyclopentadienyl (Cpx) ligand complexes has also found widespread application in asymmetric catalysis, including the synthesis of chiral cyclopropanes. snnu.edu.cn
| Asymmetric Strategy | Description | Key Features |
| Chiral Auxiliary Approach | Use of a removable chiral group to direct stereoselective reactions. rsc.orgresearchgate.net | High diastereoselectivity, predictable stereochemical outcome. |
| Chiral Catalysis | Employment of a chiral catalyst to induce enantioselectivity in a reaction. mdpi.comnih.gov | Substoichiometric use of the chiral source, potential for high enantiomeric excess. |
| Chiral Ligand Complexes | Use of metal complexes with chiral ligands to catalyze asymmetric transformations. snnu.edu.cn | Broad applicability, tunable steric and electronic properties of the ligand. |
Optimization Strategies for Yield and Selectivity in Synthesis
Optimizing the synthesis of this compound is crucial for its cost-effective production. This involves careful selection and screening of catalysts, as well as fine-tuning of reaction conditions.
Cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for the formation of carbon-carbon bonds and are highly relevant for the synthesis of substituted benzaldehydes. rug.nlacs.orgresearchgate.netresearchgate.net The synthesis of this compound could involve a Suzuki-Miyaura coupling between a suitably protected 4-bromo-2-methylbenzaldehyde derivative and cyclopropylboronic acid, or a Stille coupling with a cyclopropylstannane.
The choice of palladium catalyst and ligand is critical for the success of these reactions. A variety of 2-benzimidazolyl-palladium complexes have been synthesized and evaluated in cross-coupling reactions to establish structure-activity relationships. digitellinc.com The development of highly active and stable catalysts is an ongoing area of research.
Automated nanomole-scale reaction screening platforms can accelerate the optimization of Suzuki coupling reactions by rapidly evaluating a large number of catalyst, ligand, and base combinations. covasyn.com Closed-loop optimization workflows that combine data-guided matrix down-selection, machine learning, and robotic experimentation have been used to discover general and high-yielding conditions for challenging heteroaryl Suzuki-Miyaura cross-couplings. nih.govillinois.edu
| Catalyst System | Coupling Reaction | Key Features for Optimization |
| Pd(PPh3)4 | Suzuki-Miyaura | Commercially available, effective for a range of substrates. mdpi.com |
| 2-Benzimidazolyl-palladium complexes | Suzuki-Miyaura | Tunable electronic and steric properties. digitellinc.com |
| Pd/phosphine ligand systems | Suzuki-Miyaura, Stille | Ligand choice influences catalyst activity, stability, and selectivity. acs.orguwindsor.ca |
The choice of solvent can have a profound impact on the yield and selectivity of cross-coupling reactions. nih.govnih.gov Solvents can influence catalyst solubility, stability, and reactivity, as well as the solubility of reactants and bases.
In Suzuki-Miyaura couplings, the polarity of the solvent can affect the selectivity of the reaction. nih.govnih.gov For example, in the coupling of chloroaryl triflates, nonpolar solvents like THF and toluene favor reaction at the C-Cl bond, while polar aprotic solvents like acetonitrile (B52724) and DMF can favor reaction at the C-OTf bond. nih.gov However, this trend is not solely dependent on the dielectric constant, as other polar solvents like water and alcohols can provide the same selectivity as nonpolar solvents. nih.gov
The choice of base is also a critical parameter. Inorganic bases such as K3PO4, K2CO3, and Cs2CO3 are commonly used in Suzuki-Miyaura reactions. The strength and solubility of the base can influence the rate of transmetalation.
Temperature and reaction time are also important variables to optimize. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.
| Solvent | Effect on Suzuki-Miyaura Coupling | Reference |
| Toluene | Common nonpolar solvent, generally favors C-Cl coupling over C-OTf. | nih.gov |
| Tetrahydrofuran (THF) | Nonpolar solvent, similar selectivity to toluene. | nih.gov |
| Acetonitrile (MeCN) | Polar aprotic solvent, can favor C-OTf coupling. | nih.govnih.gov |
| Dimethylformamide (DMF) | Polar aprotic solvent, can favor C-OTf coupling. | nih.govnih.gov |
| 1,4-Dioxane | Aprotic solvent, often used with K3PO4 as the base. | mdpi.com |
| Propylene Carbonate (PC) | A green solvent alternative to DME, can lead to shorter reaction times and improved yields. | researchgate.net |
Monitoring Reaction Progress Using Analytical Techniques (e.g., TLC, GC-MS)
The meticulous monitoring of a chemical reaction is paramount to its success, ensuring optimal yield and purity of the target compound. In the synthesis of this compound, analytical techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for tracking the conversion of starting materials to the desired product. These methods provide real-time or near-real-time information on the reaction's progress, allowing for precise determination of reaction completion, identification of intermediates, and detection of potential side products.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used to monitor the progress of a reaction by separating the components of a reaction mixture based on their differential affinities for a stationary phase and a mobile phase. For the synthesis of this compound, TLC can be employed to qualitatively track the consumption of the starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with a stationary phase like silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The choice of eluent is critical and is determined empirically to achieve good separation of the spots corresponding to the reactants and the product.
As the mobile phase ascends the TLC plate via capillary action, the components of the spotted mixture travel at different rates. Generally, less polar compounds travel further up the plate, resulting in a higher retardation factor (Rf) value, while more polar compounds have a stronger interaction with the stationary phase and travel shorter distances, leading to a lower Rf value. The spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent.
In a typical synthesis of this compound, one would expect the aldehyde product to be more polar than a less functionalized starting material, but this can vary depending on the specific synthetic route. By comparing the intensity of the spots corresponding to the starting material and the product over time, the progress of the reaction can be effectively monitored. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.
Illustrative TLC Monitoring Data
| Time Point | Starting Material Spot Intensity | Product Spot Intensity | Rf Value (Starting Material) | Rf Value (Product) |
| 0 h | High | None | 0.75 | 0.40 |
| 2 h | Medium | Low | 0.75 | 0.40 |
| 4 h | Low | Medium | 0.75 | 0.40 |
| 6 h | None | High | - | 0.40 |
Note: Rf values are illustrative and depend on the specific TLC conditions (stationary and mobile phases).
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a highly sensitive and selective method for monitoring the progress of a reaction, providing both quantitative and qualitative information about the components of the reaction mixture.
In GC, a volatile sample of the reaction mixture is injected into a heated injector port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation of components is based on their boiling points and interactions with the stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster and have shorter retention times.
As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the compound, allowing for its definitive identification.
For monitoring the synthesis of this compound, GC-MS can be used to quantify the disappearance of reactants and the appearance of the product over time. This is achieved by integrating the peak areas corresponding to each component in the gas chromatogram. The reaction is deemed complete when the peak corresponding to the limiting reactant is no longer detectable. Furthermore, the mass spectra can confirm the identity of the product and help in the identification of any impurities or side products.
Illustrative GC-MS Monitoring Data
| Time Point | Reactant Peak Area (%) | Product Peak Area (%) | Reactant Retention Time (min) | Product Retention Time (min) | Product m/z |
| 0 h | 100 | 0 | 8.2 | 10.5 | - |
| 2 h | 65 | 35 | 8.2 | 10.5 | 160.2 |
| 4 h | 20 | 80 | 8.2 | 10.5 | 160.2 |
| 6 h | <1 | >99 | - | 10.5 | 160.2 |
Note: Retention times and peak areas are illustrative and depend on the specific GC-MS conditions.
The combined use of TLC for quick, qualitative checks and GC-MS for more detailed, quantitative analysis provides a comprehensive approach to monitoring the synthesis of this compound, ensuring the reaction proceeds to completion efficiently and with high purity.
Chemical Reactivity and Transformation Studies of 4 Cyclopropyl 2 Methylbenzaldehyde
Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Ring
The benzene ring of 4-cyclopropyl-2-methylbenzaldehyde can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.comlibretexts.org The outcome of this reaction is directed by the three existing substituents: the methyl group, the cyclopropyl (B3062369) group, and the formyl (aldehyde) group.
Methyl group (-CH₃): Activating and ortho, para-directing.
Cyclopropyl group (-C₃H₅): Activating and ortho, para-directing. rsc.org
Formyl group (-CHO): Deactivating and meta-directing.
The positions on the ring are numbered starting from the carbon bearing the aldehyde group as C1, the methyl group at C2, and the cyclopropyl group at C4. The available positions for substitution are C3, C5, and C6.
The powerful ortho, para-directing effects of the activating methyl and cyclopropyl groups will dominate over the deactivating, meta-directing effect of the aldehyde group.
The methyl group directs to its ortho (C3) and para (C6) positions.
The cyclopropyl group directs to its ortho (C3, C5) and para (C1, occupied) positions.
Therefore, incoming electrophiles are expected to substitute predominantly at positions C3 and C5, which are activated by both alkyl substituents and are also meta to the deactivating formyl group. Position C6 is also activated but may experience some steric hindrance from the adjacent methyl group. Reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would likely yield a mixture of 3- and 5-substituted products. youtube.com
Transformations Involving the Cyclopropyl Group
The cyclopropyl group is a strained three-membered ring that can participate in specific chemical transformations, although it is generally stable under many reaction conditions. organic-chemistry.org
Under certain metabolic conditions in biological systems, cyclopropyl rings, particularly when attached to amines, can undergo CYP-mediated oxidation, which may lead to ring-opening and the formation of reactive intermediates. hyphadiscovery.com While not a standard synthetic reaction, this indicates the potential for oxidative cleavage of the ring under specific enzymatic or strong oxidative conditions.
In synthetic chemistry, the cyclopropyl ring can also be involved in rearrangements. For example, the decomposition of tosylhydrazones derived from cyclopropyl aldehydes can generate cyclopropyl carbenes, which are known to rearrange to form cyclobutenes. researchgate.net This suggests that under specific conditions designed to generate a carbene or a similar reactive intermediate at the benzylic position, the cyclopropyl ring of this compound could potentially undergo rearrangement. However, under the typical reaction conditions discussed in the sections above, the cyclopropyl ring is expected to remain intact.
Ring-Opening Reactions and Rearrangements
The inherent strain in the three-membered ring of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, a key aspect of its chemical reactivity. nih.gov These reactions are often driven by the release of ring strain, which is approximately 100 kJ mol⁻¹. nih.gov For cyclopropyl aryl ketones, which are structurally related to this compound, ring-opening and rearrangement cascades can be initiated to form various cyclic structures. acs.org
In the presence of a Lewis acid or under thermal conditions, the C1-C2 bond of the cyclopropyl ring, which is activated by the adjacent aromatic system, can cleave. acs.org This can lead to the formation of a zwitterionic intermediate that can then undergo rearrangement and cyclization. For instance, cyclopropyl aryl ketones have been shown to rearrange to form indenones and fluorenones. acs.org The reaction pathway and the final product are significantly influenced by factors such as the solvent, temperature, and the nature of substituents on the aromatic ring. acs.org
A plausible mechanism for such a rearrangement, by analogy, would involve the initial coordination of a Lewis acid to the carbonyl oxygen of the aldehyde, enhancing the electron-withdrawing effect on the cyclopropyl ring and facilitating its opening. The resulting carbocationic intermediate could then undergo intramolecular cyclization with the aromatic ring, followed by subsequent rearrangement steps to yield a more stable polycyclic aromatic system. Radical-induced ring-opening is another potential pathway, particularly in the presence of radical initiators, leading to the formation of various functionalized products. nih.gov
Table 1: Examples of Ring-Opening/Recyclization Reactions of Related Cyclopropyl Aryl Ketones
| Starting Material | Conditions | Product(s) | Yield (%) |
| 1-(4-methoxyphenyl)-2-phenylcyclopropan-1-one | DMSO, 120 °C | 2-(4-methoxyphenyl)-3-phenyl-1H-inden-1-one | 85 |
| 1-(4-nitrophenyl)-2-phenylcyclopropan-1-one | 1,2-DCE, 80 °C | 2-(4-nitrophenyl)-3-phenyl-1H-inden-1-one | 78 |
| 1,2-diphenylcyclopropan-1-one | DMF, 100 °C | 2,3-diphenyl-1H-inden-1-one | 92 |
Data is illustrative and based on reactions of analogous compounds. acs.org
Functionalization of the Cyclopropyl Moiety
Direct functionalization of the cyclopropyl ring in molecules like this compound, without ring-opening, presents a synthetic challenge due to the ring's inherent reactivity towards cleavage. However, methods for the functionalization of cyclopropanes have been developed. These often involve the use of transition metal catalysis to control the reactivity and achieve selective C-H activation or addition reactions across the strained C-C bonds.
While specific examples for this compound are not available, general strategies for the functionalization of cyclopropylarenes could be applicable. These might include directed C-H functionalization, where the aldehyde group directs a catalyst to a specific C-H bond on the cyclopropyl ring. Another approach could involve the formal insertion of carbenes or nitrenes into the C-C bonds of the cyclopropane (B1198618) ring, leading to the formation of larger ring systems.
Multi-component Reactions (MCRs) Utilizing this compound as a Building Block
The aldehyde functionality in this compound makes it a prime candidate for participation in multi-component reactions (MCRs). MCRs are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govacs.org Benzaldehyde (B42025) and its derivatives are common components in a wide variety of MCRs, such as the Biginelli, Hantzsch, and Ugi reactions. nih.gov
Given its structure, this compound could be employed in these and other MCRs to generate a diverse range of complex molecules incorporating the cyclopropyl and substituted phenyl motifs. For example, in a Biginelli-type reaction, it could react with a β-ketoester and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. Similarly, in a Hantzsch pyridine (B92270) synthesis, it could be condensed with two equivalents of a β-dicarbonyl compound and ammonia (B1221849) or an amine to yield dihydropyridine (B1217469) derivatives. acs.org
Table 2: Potential Multi-component Reactions Involving an Aldehyde Component
| Reaction Name | Reactants | General Product |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Dicarbonyl, Ammonia/Amine | Dihydropyridine |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |
This table represents potential applications of this compound based on known MCRs of aldehydes. nih.govacs.org
Chemo- and Regioselectivity Studies in Reactions
The presence of multiple reactive sites in this compound—the aldehyde, the aromatic ring, and the cyclopropyl group—raises important questions of chemo- and regioselectivity in its reactions.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a reduction reaction, a mild reducing agent might selectively reduce the aldehyde to an alcohol without affecting the cyclopropyl ring or the aromatic system. Conversely, a stronger reducing agent could potentially lead to the reduction of the aromatic ring or opening of the cyclopropyl ring. The choice of reagents and reaction conditions is therefore crucial in directing the outcome of a reaction. youtube.com
Regioselectivity comes into play in reactions involving the aromatic ring, such as electrophilic aromatic substitution. The existing methyl and cyclopropyl substituents on the benzene ring will direct incoming electrophiles to specific positions. The methyl group is an ortho-, para-director, while the cyclopropyl group is also known to be an ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through hyperconjugation. The interplay of these two activating groups would likely direct substitution to the positions ortho and para to them, although steric hindrance from the cyclopropyl and methyl groups would also play a significant role in determining the final regiochemical outcome.
In ring-opening reactions, regioselectivity would be observed in the cleavage of a specific C-C bond within the cyclopropyl ring. The bond between the carbon attached to the aromatic ring and one of the other cyclopropyl carbons is the most likely to break due to the stabilizing effect of the aromatic ring on the resulting intermediate. nih.gov
Derivatization Strategies and Analogue Synthesis Based on 4 Cyclopropyl 2 Methylbenzaldehyde
Design and Synthesis of Substituted Benzaldehyde (B42025) Analogues
The synthesis of analogues of 4-cyclopropyl-2-methylbenzaldehyde involves modifications to the aromatic ring, the methyl group, or the cyclopropyl (B3062369) substituent. Standard organic synthesis procedures can be employed to introduce a variety of functional groups, thereby tuning the electronic and steric properties of the molecule.
One common strategy for creating analogues is the synthesis of related substituted benzaldehydes that can be used in similar downstream reactions. For instance, methods for preparing halobenzaldehydes are well-established and can be applied to create precursors with altered reactivity. The preparation of 2-bromo-4-methylbenzaldehyde (B1335389), an analogue differing by the substituent at the 4-position, is achieved through the diazotization of 2-bromo-4-methylaniline, followed by a reaction to install the aldehyde group. This highlights a classic route for converting aromatic amines into their corresponding aldehydes.
Furthermore, the development of novel synthetic methods allows for the direct creation of complex cyclopropyl structures from simpler aldehydes. uobabylon.edu.iq Acid-catalyzed procedures using reusable catalysts like Amberlyst-35 have been developed for the straightforward, continuous-flow synthesis of cyclopropyl carbaldehydes and ketones. sigmaaldrich.com This approach provides a scalable method to produce various arylthiocyclopropyl carbonyl compounds, demonstrating a pathway to functionalized analogues. sigmaaldrich.com
Key Synthetic Approaches for Benzaldehyde Analogue Preparation
| Method | Description | Reactants |
|---|---|---|
| Diazotization-Formylation | Conversion of an aromatic amine to a diazonium salt, which is then replaced with a formyl group. | Aromatic amine, sodium nitrite, acid, formylating agent |
| Continuous-Flow Synthesis | Acid-catalyzed reaction of 2-hydroxycyclobutanones with aryl thiols using a packed-bed reactor. sigmaaldrich.com | 2-hydroxycyclobutanones, aryl thiols |
| One-Pot Cyclopropanation | Reaction of aldehydes with diazomethane (B1218177) in the presence of a suitable catalyst to form a cyclopropane (B1198618) ring. uobabylon.edu.iq | Aldehydes, diazomethane |
Synthesis of Chalcone (B49325) Derivatives
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a significant class of compounds often synthesized from benzaldehyde precursors. They are well-regarded for their broad spectrum of biological activities and serve as key intermediates in the synthesis of flavonoids and other heterocyclic compounds. The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a benzaldehyde and an acetophenone (B1666503). nih.gov
In this reaction, this compound would react with a substituted or unsubstituted acetophenone in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the corresponding chalcone. nih.govnih.gov The reaction involves the deprotonation of the acetophenone's α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated carbonyl system of the chalcone. rsc.org
Modern synthetic techniques have been applied to optimize chalcone synthesis, including the use of ultrasonic irradiation and microwave heating. nih.govresearchgate.net These methods often lead to shorter reaction times, higher yields, and are considered more environmentally friendly compared to conventional heating. researchgate.net
Summary of Chalcone Synthesis Conditions
| Method | Catalyst | Solvent | Key Advantages |
|---|---|---|---|
| Conventional Heating | 40-50% aq. KOH or NaOH nih.govrsc.org | Ethanol, Methanol | Well-established, simple setup |
| Ultrasonic Irradiation | KOH researchgate.net | Ethanol | Shorter reaction times, lower energy consumption researchgate.net |
| Microwave Irradiation | 40% KOH nih.gov | Ethanol | Rapid heating, excellent yields nih.gov |
Incorporation into Heterocyclic Compound Scaffolds
The aldehyde functional group of this compound is a powerful tool for constructing complex heterocyclic systems, which are foundational scaffolds in medicinal chemistry. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all reactants, are particularly effective for this purpose.
A prominent example is the Biginelli reaction, which condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or dihydropyrimidinethiones. This reaction has been instrumental in generating libraries of compounds for drug discovery, including the synthesis of novel colchicine (B1669291) derivatives aimed at cancer therapy. acs.org
Another key reaction involves the condensation of a benzaldehyde derivative (such as 4-bromobenzaldehyde), an acetophenone, and urea. researchgate.net Depending on the reaction conditions and the substituents on the acetophenone, this can lead to the formation of either aryl-substituted pyrimidin-2-ones or more complex fused systems like hexahydropyrimido[4,5-d]pyrimidin-2,7-diones. researchgate.net
Examples of Heterocyclic Scaffolds from Benzaldehyde Precursors
| Reaction Name | Reactants | Heterocyclic Product |
|---|---|---|
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione acs.org |
| Pyrimidinone Synthesis | Benzaldehyde, Acetophenone, Urea researchgate.net | Substituted Pyrimidin-2-one researchgate.net |
| Fused Pyrimidine Synthesis | Benzaldehyde, Acetophenone, Urea researchgate.net | Hexahydropyrimido[4,5-d]pyrimidine researchgate.net |
| Schiff Base Cyclization | Benzaldehyde, Aminobenzothiazole mdpi.com | Imine-substituted Benzothiazole mdpi.com |
Development of Chemical Libraries from this compound Precursors
The creation of chemical libraries—large, organized collections of diverse molecules—is a cornerstone of modern drug discovery and materials research. This compound is an ideal precursor for library synthesis due to its capacity to participate in robust and modular chemical reactions.
Multi-component reactions (MCRs) are particularly well-suited for library development. acs.org The Biginelli reaction, for example, allows for three points of diversity. By systematically varying the aldehyde (e.g., using this compound and its analogues), the β-dicarbonyl compound, and the urea component, a vast number of structurally related but distinct dihydropyrimidinones can be synthesized efficiently. acs.org This combinatorial approach enables the rapid exploration of chemical space to identify compounds with desired biological activities, such as antiproliferative properties. acs.org
Similarly, the synthesis of chalcone libraries can be achieved by reacting this compound with a panel of different acetophenones, or vice versa. nih.gov The resulting library of chalcones can then be screened for various pharmacological activities or used as a collection of intermediates for the synthesis of flavonoid and heterocyclic libraries.
Functionalization for Material Science Precursors
The reactivity of the aldehyde group makes this compound a valuable building block for the synthesis of functional materials and polymers.
A key transformation is the formation of a Schiff base (or imine) through condensation with a primary amine. This reaction is highly efficient and forms a dynamic covalent bond that can be reversible under mild conditions. This property has been exploited to create self-healing hydrogels, where Schiff base linkages act as reversible cross-links. researchgate.net Polymers functionalized with benzaldehyde groups can be cross-linked with multi-amine compounds to form these advanced materials. researchgate.net
Furthermore, benzaldehyde-functionalized polymers can be synthesized and used to create more complex macromolecular structures. For example, amphiphilic block copolymers bearing benzaldehyde functionalities have been shown to self-assemble into polymer vesicles (polymersomes). nih.govnih.gov The aldehyde groups within the vesicle walls remain chemically accessible and can be used for cross-linking to stabilize the structure or for attaching fluorescent labels and other ligands. nih.govnih.gov
Substituted benzaldehydes are also used as comonomers in polymerization reactions. They can be copolymerized with monomers like phthalaldehyde to create functional polymers whose properties, such as depolymerization, can be triggered by external stimuli like acid. acs.org This allows for the development of "smart" polymer networks for applications in triggered release and degradable materials. acs.org
Applications in Material Science
| Application | Chemical Transformation | Resulting Material/Product |
|---|---|---|
| Self-Healing Materials | Schiff base formation with multi-amine cross-linkers researchgate.net | Self-healing hydrogels researchgate.net |
| Functional Nanostructures | Self-assembly of benzaldehyde-functionalized block copolymers nih.gov | Reactive polymer vesicles nih.govnih.gov |
| Degradable Polymers | Anionic copolymerization with other aldehydes acs.org | Triggerable, degradable polymer networks acs.org |
| Functional Ligands | Schiff base formation with amines mdpi.com | Ligands for transition metal complexes researchgate.netmdpi.com |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and dynamics.
Proton (¹H) NMR Techniques for Structural Confirmation
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 4-cyclopropyl-2-methylbenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, methyl, and cyclopropyl (B3062369) protons. The chemical shifts are influenced by the electronic effects of the aldehyde (electron-withdrawing) and the methyl and cyclopropyl groups (electron-donating).
The aldehyde proton (H-7) is expected to appear as a singlet significantly downfield, typically between 9.9 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.info The methyl protons (H-8) attached to the aromatic ring will also produce a singlet, expected around 2.4-2.6 ppm.
The aromatic region will display signals for three protons. H-3, being ortho to the electron-withdrawing aldehyde group, would be the most downfield of the aromatic protons. H-5 and H-6 will show characteristic ortho-coupling. The cyclopropyl group protons will appear in the most upfield region of the spectrum, typically between 0.6 and 2.0 ppm, due to the unique shielding environment of the three-membered ring. chemicalbook.com The methine proton (H-9) will be a multiplet, coupled to the four methylene (B1212753) protons (H-10, H-11).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment |
|---|---|---|---|---|
| 1 | 9.9 - 10.1 | s (singlet) | 1H | Aldehyde (-CHO) |
| 2 | 7.6 - 7.8 | d (doublet) | 1H | Aromatic (H-6) |
| 3 | 7.1 - 7.3 | s (singlet) | 1H | Aromatic (H-3) |
| 4 | 7.0 - 7.2 | d (doublet) | 1H | Aromatic (H-5) |
| 5 | 2.4 - 2.6 | s (singlet) | 3H | Methyl (-CH₃) |
| 6 | 1.8 - 2.0 | m (multiplet) | 1H | Cyclopropyl (-CH) |
| 7 | 0.9 - 1.2 | m (multiplet) | 2H | Cyclopropyl (-CH₂) |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal. For this compound, ten distinct signals are expected.
The carbonyl carbon (C-7) of the aldehyde group is the most downfield signal, typically appearing between 190 and 195 ppm. rsc.org The aromatic carbons (C-1 to C-6) resonate in the range of 120-150 ppm. The carbons directly attached to substituents (C-1, C-2, C-4) can be distinguished from the others based on their chemical shifts and signal intensities. The methyl carbon (C-8) will appear upfield, around 20-22 ppm, while the cyclopropyl carbons (C-9, C-10, C-11) will be even further upfield, typically below 15 ppm, which is characteristic for such strained rings. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 190 - 195 | C-7 (Aldehyde C=O) |
| 148 - 152 | C-4 (Aromatic C-cyclopropyl) |
| 138 - 142 | C-2 (Aromatic C-methyl) |
| 133 - 136 | C-1 (Aromatic C-aldehyde) |
| 130 - 133 | C-6 (Aromatic C-H) |
| 128 - 131 | C-3 (Aromatic C-H) |
| 125 - 128 | C-5 (Aromatic C-H) |
| 20 - 22 | C-8 (Methyl -CH₃) |
| 14 - 17 | C-9 (Cyclopropyl -CH) |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be expected to show cross-peaks between the aromatic proton H-5 and H-6, confirming their adjacent relationship. It would also show complex correlations between the cyclopropyl methine proton (H-9) and the methylene protons (H-10 and H-11), as well as between the geminal methylene protons themselves. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.net An HSQC spectrum would definitively link the proton signals from Table 1 to their corresponding carbon signals in Table 2. For example, it would show a cross-peak connecting the aldehyde proton signal (H-7) to the aldehyde carbon signal (C-7), and the methyl proton signal (H-8) to the methyl carbon signal (C-8). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons over two or three bonds (²J_CH and ³J_CH). HMBC is crucial for piecing together the molecular fragments. Key expected correlations for confirming the substituent positions on the aromatic ring would include a cross-peak from the aldehyde proton (H-7) to the aromatic carbon C-1, and from the methyl protons (H-8) to the aromatic carbon C-2. Further correlations from the cyclopropyl methine proton (H-9) to aromatic carbons C-3 and C-5 would confirm its position at C-4.
Table 3: Expected Key HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbons (¹³C) | Information Confirmed |
|---|---|---|
| H-7 (Aldehyde) | C-1, C-6 | Position of aldehyde group |
| H-8 (Methyl) | C-1, C-2, C-3 | Position of methyl group |
| H-3 (Aromatic) | C-1, C-2, C-4, C-5 | Connectivity of aromatic ring |
Dynamic NMR Studies for Conformational Insights
Molecules are not static; they undergo dynamic processes such as bond rotation. For this compound, rotation around the C1-C7 single bond connecting the aromatic ring to the aldehyde group is of conformational interest. This rotation is typically fast at room temperature, resulting in an average NMR signal. However, at low temperatures, this rotation can be slowed or "frozen out" on the NMR timescale.
Dynamic NMR studies, particularly using variable-temperature ¹³C NMR, could potentially resolve the signals for two distinct planar conformers: the s-trans (or O-trans) and s-cis (or O-cis) rotamers, where the aldehyde C=O bond is oriented trans or cis, respectively, to the C-2 substituent. A dynamic NMR study on the related cyclopropanecarbaldehyde showed that two distinct conformers could be observed at -169.2 °C. acs.org By analyzing the spectra at various temperatures, it would be possible to determine the activation energy barrier for this rotation and the relative thermodynamic stability of the conformers. However, specific dynamic NMR data for this compound is not currently available in the literature.
Infrared (IR) and Raman Spectroscopy Techniques for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the absorption of light corresponding to specific molecular vibrations.
For this compound, the IR spectrum would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretching vibration, expected in the region of 1690-1715 cm⁻¹. The presence of the aldehyde is further confirmed by two characteristic, but weaker, C-H stretching bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. nih.govnist.gov
Other important expected absorptions include aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, C-H stretching from the aromatic and methyl groups just above 3000 cm⁻¹, and C-H stretching from the cyclopropyl group just below 3000 cm⁻¹. The cyclopropyl ring itself may show characteristic "ring breathing" vibrations.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic & Cyclopropyl |
| 2980 - 2850 | C-H Stretch | Methyl & Cyclopropyl |
| 2850 - 2820 | C-H Stretch | Aldehyde |
| 2750 - 2720 | C-H Stretch (Fermi resonance) | Aldehyde |
| 1715 - 1690 | C=O Stretch | Aldehyde |
| 1610 - 1580 | C=C Stretch | Aromatic Ring |
| 1500 - 1450 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₂O, corresponding to a monoisotopic mass of approximately 160.0888 Da.
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) at m/z 160 would be expected. The fragmentation pattern is dictated by the stability of the resulting fragments. A very common fragmentation for benzaldehydes is the loss of a hydrogen radical (H•) to form a stable benzoyl cation, which would appear at m/z 159 ([M-1]⁺). Another characteristic fragmentation is the loss of the entire aldehyde group (•CHO) to give a fragment at m/z 131 ([M-29]⁺). Further fragmentation could involve the cyclopropyl and methyl groups.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion Formula | Likely Loss from Molecular Ion |
|---|---|---|
| 160 | [C₁₁H₁₂O]⁺ | Molecular Ion ([M]⁺) |
| 159 | [C₁₁H₁₁O]⁺ | H• |
| 131 | [C₁₀H₁₁]⁺ | •CHO |
| 119 | [C₉H₇O]⁺ | •C₃H₅ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of light in the UV and visible regions. youtube.comyoutube.com The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones, particularly the π → π* and n → π* transitions associated with the conjugated system of the aromatic ring and the carbonyl group.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands. The position and intensity of these bands are influenced by the electronic conjugation between the aromatic ring, the aldehyde group, and the cyclopropyl group. The cyclopropyl group, due to its unique electronic properties, can interact with the aromatic π-system, potentially causing a shift in the absorption maxima (λ_max) compared to simpler benzaldehyde (B42025) derivatives. researchgate.net For instance, the typical π → π* transition for a substituted benzaldehyde would be observed, and its exact wavelength would be indicative of the extent of conjugation. nist.gov
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π | ~250-300 | Aromatic ring and carbonyl group |
| n → π | ~300-350 | Carbonyl group |
This table provides an estimation of the absorption maxima based on the electronic transitions within the molecule.
Chromatographic Separation and Purity Assessment Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of non-volatile compounds like this compound. nih.govrsc.org A typical HPLC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netwaters.com
The purity of a sample is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector set at a wavelength where the compound strongly absorbs. A pure sample will ideally show a single, sharp peak at a specific retention time. The presence of other peaks indicates impurities, and their peak areas can be used to quantify their relative amounts. Method validation would ensure linearity, precision, accuracy, and specificity for the analysis of this compound. researchgate.net
Table 3: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λ_max |
| Injection Volume | 10 µL |
This table outlines a general set of starting conditions for an HPLC method to analyze this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. chrom-china.comnih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
In GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. rsc.org As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for positive identification, often by comparison to a spectral library. researchgate.net GC-MS is also highly effective for detecting and identifying volatile impurities that may be present in the sample.
Table 4: Typical GC-MS Operating Parameters
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |
| Ionization Mode | Electron Ionization (EI) |
| MS Detector | Quadrupole or Time-of-Flight |
This table provides a general set of parameters for the GC-MS analysis of this compound.
X-ray Diffraction (XRD) Methodologies for Single Crystal Structure Determination
X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. excillum.comuq.edu.auku.edu If a suitable single crystal of this compound can be grown, XRD analysis can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. azolifesciences.com
The technique involves irradiating a single crystal with X-rays and measuring the diffraction pattern produced by the scattering of X-rays from the electron clouds of the atoms in the crystal lattice. azolifesciences.com By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined. This provides unambiguous proof of the compound's structure, including the relative orientation of the cyclopropyl, methyl, and aldehyde groups on the benzene (B151609) ring. jhu.edu
Computational Chemistry and Theoretical Studies on 4 Cyclopropyl 2 Methylbenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods provide insights into structure, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For a molecule like 4-cyclopropyl-2-methylbenzaldehyde, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can determine optimized molecular geometry, electronic properties, and predict reactivity. researchgate.net
Global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies. mdpi.com These descriptors quantify the molecule's resistance to change in its electron distribution and its ability to accept electrons. mdpi.com
Conformational Analysis: The orientation of the cyclopropyl (B3062369) and aldehyde groups relative to the benzene (B151609) ring determines the molecule's stable conformations. DFT calculations can map the potential energy surface by systematically rotating these groups. For the aldehyde group, two planar conformations are generally expected: one where the carbonyl oxygen is syn to the methyl group and one where it is anti. The syn conformation may experience some steric hindrance, potentially making the anti conformation more stable. Similarly, the cyclopropyl group's orientation will be influenced by steric interactions with the adjacent methyl group.
A representative table of quantum chemical parameters, based on calculations for a similar molecule, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, is shown below to illustrate the type of data generated. mdpi.com
| Parameter | Value (eV) |
| HOMO Energy | -6.11 |
| LUMO Energy | -2.43 |
| Energy Gap (ΔE) | 3.68 |
| Hardness (η) | 1.84 |
| Softness (S) | 0.54 |
| Electronegativity (χ) | 4.27 |
| Electrophilicity Index (ω) | 4.95 |
| Table 1: Representative quantum chemical parameters calculated using DFT. Data is illustrative and based on a related chalcone (B49325) structure. mdpi.com |
Ab initio methods, which solve the Schrödinger equation without empirical parameters, are valuable for predicting spectroscopic properties. researchgate.net Methods like Hartree-Fock (HF) and post-HF methods, or DFT itself, can be used to calculate vibrational frequencies (IR and Raman spectra) and NMR chemical shifts.
For this compound, theoretical vibrational analysis would predict characteristic frequencies for the C=O stretch of the aldehyde (typically 1680-1750 cm⁻¹), C-H stretches of the aromatic ring, methyl, and cyclopropyl groups, and the various bending and rocking modes. mdpi.com Comparing calculated spectra with experimental data allows for precise assignment of vibrational modes. researchgate.net
Ab initio calculations can also predict ¹H and ¹³C NMR chemical shifts. The chemical environment of each nucleus, dictated by the electronic structure, determines its shielding and, consequently, its chemical shift. These predictions are highly sensitive to the molecular conformation.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations would reveal the accessible conformational landscape of this compound in different environments (e.g., in a vacuum or in a solvent).
By simulating the molecule's trajectory, one could observe the rotational dynamics of the cyclopropyl and aldehyde groups and the flexibility of the molecule. In a condensed phase, MD simulations can elucidate intermolecular interactions, such as how the molecule interacts with solvent molecules or other solute molecules. This is particularly useful for understanding its behavior in solution, which is critical for predicting reaction outcomes and physical properties.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a key tool for investigating reaction mechanisms. For this compound, a likely reaction to study is its acetalization, a common protective reaction for aldehydes. researchgate.netresearchgate.net Based on studies of 2-methylbenzaldehyde (B42018) acetalization, the mechanism would proceed via the following steps, which can be modeled to find the lowest energy pathway: researchgate.netresearchgate.net
Protonation: The aldehyde's carbonyl oxygen is protonated by an acid catalyst.
Nucleophilic Attack: An alcohol molecule (e.g., methanol) attacks the now more electrophilic carbonyl carbon, forming a hemiacetal intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original hydroxyl group.
Water Elimination: A water molecule departs, forming a resonance-stabilized carbocation.
Second Nucleophilic Attack: A second alcohol molecule attacks the carbocation.
Deprotonation: The final proton is removed, yielding the acetal (B89532) product.
By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile of the reaction can be constructed. This allows researchers to identify the rate-determining step and understand how substituents like the cyclopropyl and methyl groups influence the reaction kinetics. researchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate a molecule's structural features (descriptors) with its biological activity or physical properties. conicet.gov.armdpi.com For analogues of this compound, a QSAR/QSPR study would involve:
Dataset Assembly: Compiling a set of structurally similar compounds with measured activity or property data.
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include constitutional, topological, geometric (3D), and electronic descriptors.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model linking the descriptors to the activity/property. mdpi.com
Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.
Such models could be used to predict the properties of new, unsynthesized analogues of this compound, accelerating the discovery of compounds with desired characteristics while reducing experimental costs. conicet.gov.ar
Study of Cyclopropyl Ring Strain and its Influence on Reactivity
The cyclopropane (B1198618) ring is characterized by significant ring strain, primarily due to angle strain (C-C-C angles of 60° instead of the ideal 109.5°) and torsional strain (eclipsed hydrogens). libretexts.orglibretexts.org This inherent strain, estimated to be around 27.6 kcal/mol, makes the cyclopropyl group highly reactive and gives it unique electronic properties. masterorganicchemistry.com
The C-C bonds within the cyclopropyl ring have a higher p-character than typical alkane C-C bonds, giving the ring some properties akin to a double bond. It can donate electron density to the attached aromatic ring through conjugation, influencing the electronic properties of the benzaldehyde (B42025) system. This electronic donation would affect the reactivity of the aldehyde group and the positions of electrophilic aromatic substitution.
Computationally, the influence of ring strain can be studied by analyzing the bond lengths, bond angles, and electron density distribution using DFT. libretexts.org The strain energy can be quantified by comparing the energy of the molecule with a strain-free reference compound. In reactions where the cyclopropyl ring opens, the release of this ring strain can act as a powerful thermodynamic driving force. masterorganicchemistry.com
Applications in Chemical Research and Development Excluding Clinical/dosage/safety
Role as a Key Intermediate in Complex Organic Synthesis
Substituted aldehydes are foundational building blocks in organic synthesis due to the reactivity of the carbonyl group, which allows for a wide array of chemical transformations. sigmaaldrich.commasterorganicchemistry.com 4-Cyclopropyl-2-methylbenzaldehyde serves as a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of medicinally relevant compounds and other functionalized molecules. sprchemical.comacs.orgresearchgate.net
The aldehyde functional group can participate in numerous reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to form carbon-carbon and carbon-nitrogen bonds. sigmaaldrich.com These reactions are pivotal in elongating carbon chains and introducing new functional groups. For instance, a one-pot procedure for synthesizing substituted benzaldehydes highlights their importance as privileged building blocks, which can be challenging to create using other methods. acs.orgrug.nl
Furthermore, the cyclopropyl (B3062369) group is a desirable feature in many pharmaceutical compounds. Its incorporation can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. fiveable.me The presence of the cyclopropyl motif in this compound makes it an attractive starting material for synthesizing active pharmaceutical ingredients (APIs). mdpi.com Research has demonstrated methods for incorporating cyclopropyl groups into benzaldehyde (B42025) structures for use in medicinally relevant compounds. acs.org The synthesis of GPR40 receptor agonists, for example, has been achieved through a one-pot process starting from corresponding aldehydes to create trans-cyclopropyl compounds. rsc.org
The ortho-methyl group adds another layer of synthetic utility by introducing steric hindrance near the reactive aldehyde center. This steric influence can be exploited to achieve stereoselectivity in certain reactions, guiding the approach of incoming reagents to a specific face of the molecule. This control is crucial in the synthesis of chiral molecules where a specific enantiomer is required.
Utilization in Catalyst Development and Ligand Design Research
The development of novel catalysts and ligands is a cornerstone of modern chemistry, enabling efficient and selective chemical transformations. Substituted benzaldehydes, such as this compound, are instrumental in this field, primarily through their conversion into Schiff base ligands.
Schiff bases are formed via the condensation reaction between a primary amine and an aldehyde. nih.gov The resulting imine (>C=N-) group is an excellent chelating agent for a wide variety of metal ions. sbmu.ac.irnih.gov By reacting this compound with various amines, a diverse library of Schiff base ligands can be synthesized. These ligands can then be complexed with transition metals like copper(II), nickel(II), cobalt(II), and zinc(II) to form metallomesogens or other coordination complexes. sbmu.ac.irbiointerfaceresearch.comresearchgate.net
The substituents on the benzaldehyde ring play a critical role in tuning the properties of the resulting metal complex.
Electronic Effects : The cyclopropyl group, known for its ability to act as a good π-electron donor, can influence the electron density at the metal center of the catalyst. stackexchange.com This modulation of electronic properties can affect the catalyst's reactivity and selectivity.
Steric Effects : The ortho-methyl group provides steric bulk around the coordination site. This can influence the geometry of the metal complex and create a specific chiral environment, which is particularly important for asymmetric catalysis.
Research on Schiff bases derived from substituted benzaldehydes has shown their potential in various catalytic applications. researchgate.net For example, complexes made from 2,4-dihydroxybenzaldehyde (B120756) have been characterized and tested for their catalytic and biological activities. sbmu.ac.ir Similarly, novel transition metal(II) complexes have been synthesized from 4-methylbenzaldehyde (B123495) and shown to have interesting properties. biointerfaceresearch.com Therefore, this compound represents a promising scaffold for designing new ligands and catalysts with tailored electronic and steric profiles for specific chemical transformations.
Research on Material Science Precursors and Monomers
The field of materials science continuously seeks new molecular components to build advanced materials with unique properties. Benzaldehyde derivatives are increasingly recognized as versatile precursors and monomers for the synthesis of porous organic polymers (POPs) and other functional materials. researchgate.net
A significant application of multifunctional aldehydes is in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. nih.gov They are typically formed through reversible reactions, such as the formation of imine bonds between aldehyde and amine monomers. rsc.orgrsc.org The condensation of a multifunctional aldehyde with a multifunctional amine leads to a stable, porous network. researchgate.net
This compound, although monofunctional, can be used in several ways in this context:
As a Modulator : Research has shown that simple, monofunctional aldehydes like benzaldehyde can act as "modulators" during COF synthesis. rsc.orgrsc.org They compete with the multifunctional aldehyde monomers, slowing down the polymerization rate. This leads to more ordered crystal growth and results in COFs with higher crystallinity and surface area, which are desirable properties for applications in gas storage and separation. rsc.orgrsc.org
As a Capping Agent : It can be used to control the growth and functionalize the surface of polymer structures.
As a Precursor to Multifunctional Monomers : The core structure of this compound can be further functionalized to create di- or tri-functional aldehyde monomers necessary for building the framework of COFs or other polymers. google.com
Beyond COFs, benzaldehyde-functionalized polymers are being used to create novel nanostructures like polymer vesicles (polymersomes). nih.gov These vesicles can be crosslinked and functionalized, demonstrating the utility of the aldehyde group in creating robust and reactive nanomaterials for potential biomedical applications. nih.gov The specific substituents on this compound could impart unique properties, such as altered hydrophobicity and packing, to the resulting polymers and materials.
Use as a Probe Molecule in Mechanistic Organic Chemistry Studies
Understanding the detailed step-by-step pathway of a chemical reaction—its mechanism—is fundamental to controlling its outcome. Substituted aromatic compounds are often used as "probe molecules" to elucidate these mechanisms by systematically varying their steric and electronic properties. This compound is an excellent candidate for such studies due to its unique substitution pattern.
The cyclopropyl group possesses distinct electronic properties, behaving in some ways like a carbon-carbon double bond. wikipedia.org It can stabilize adjacent positive charges through hyperconjugation and has a strained ring structure that influences its reactivity. fiveable.mewikipedia.org This can affect the rates and pathways of reactions involving the aromatic ring or the aldehyde group. Studies on electrophilic cyclopropanes show that their reactivity is governed by both the ring strain and the electronic nature of their substituents. nih.gov The ability of the cyclopropyl group to act as a π-electron donor can influence the reactivity of the benzene (B151609) ring in electrophilic aromatic substitution reactions. stackexchange.com
Simultaneously, the ortho-methyl group exerts a significant steric effect. It can hinder the approach of reagents to the aldehyde carbonyl group and to the adjacent position on the aromatic ring. This steric hindrance can be used to probe the spatial requirements of a reaction's transition state. For example, studies on ortho-substituted phenyl reagents in Horner-Wadsworth-Emmons reactions have shown that such substituents can impact reactivity and stereoselectivity. acs.org Similarly, the presence of an ortho-methyl group has been investigated in Rh(III)-catalyzed C-H functionalization reactions. acs.org
By comparing the reaction outcomes of this compound with those of other substituted benzaldehydes (e.g., 4-isopropyl-2-methylbenzaldehyde (B3266916) or 4-cyclopropylbenzaldehyde), chemists can dissect the competing or synergistic effects of sterics (methyl vs. no substitution) and electronics (cyclopropyl vs. other alkyl groups). This allows for a deeper understanding of reaction mechanisms, including electrophilic substitution and additions to the carbonyl group. ssbodisha.ac.in
Future Research Directions and Emerging Methodologies
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of complex molecules like 4-cyclopropyl-2-methylbenzaldehyde. hilarispublisher.com These technologies offer powerful tools for predicting reaction outcomes and optimizing process parameters, thereby minimizing the need for extensive trial-and-error experimentation. hilarispublisher.compreprints.org
ML algorithms, such as random forests and neural networks, can analyze vast datasets from past chemical reactions to identify complex patterns and relationships between reactants, catalysts, solvents, and outcomes. hilarispublisher.comprinceton.edu For the synthesis of this compound, which could involve multi-step pathways like cross-coupling reactions, AI can predict reaction yields and identify potential side products with remarkable accuracy. princeton.eduresearchgate.net For instance, machine learning models have been successfully used to predict the performance of palladium-catalyzed Buchwald-Hartwig cross-coupling reactions by analyzing a wide array of descriptors for reactants and additives. princeton.edu
Bayesian optimization is a particularly promising ML technique for fine-tuning reaction conditions. chimia.ch It can efficiently explore a multidimensional parameter space—including temperature, pressure, and catalyst concentration—to identify the optimal conditions for maximizing the yield and purity of this compound with a minimal number of experiments. chimia.chpreprints.org This approach not only accelerates the development timeline but also enhances process efficiency and reduces waste. hilarispublisher.compreprints.org Furthermore, AI is becoming instrumental in catalyst design, helping to discover novel, highly active, and selective catalysts for specific transformations, which could lead to more efficient routes for introducing the cyclopropyl (B3062369) or methyl groups in the benzaldehyde (B42025) scaffold. nih.govarxiv.org
Table 1: Application of AI/ML in the Synthesis of Substituted Benzaldehydes
| AI/ML Technique | Application | Potential Benefit for this compound |
|---|---|---|
| Random Forest | Predict reaction yields in complex chemical spaces. princeton.edu | More accurate prediction of synthesis outcomes. |
| Neural Networks | Model and simulate chemical processes from experimental data. hilarispublisher.com | Creation of predictive models for synthesis pathways. |
| Bayesian Optimization | Optimize reaction conditions (e.g., temperature, catalyst). chimia.ch | Faster identification of optimal synthesis conditions. |
| Genetic Algorithms | Evaluate and select the most efficient synthetic routes. preprints.org | Discovery of novel and more sustainable synthesis pathways. |
High-Throughput Experimentation and Automation in Compound Discovery
High-Throughput Experimentation (HTE) and automation are transforming the landscape of chemical synthesis and discovery. dntb.gov.ua These technologies enable the rapid, parallel execution of a large number of experiments, significantly accelerating the screening of catalysts, reagents, and reaction conditions. researchgate.netmdpi.com For a molecule like this compound, HTE can be employed to quickly identify the most effective catalyst and conditions for its synthesis, for example, in a Suzuki-Miyaura or Buchwald-Hartwig coupling reaction. sigmaaldrich.com
Automated synthesis platforms, often integrated with HTE, can perform the entire workflow from reaction setup and execution to analysis and purification with minimal human intervention. sigmaaldrich.comscripps.edu These systems use robotic liquid and solid handlers to dispense precise amounts of reagents and catalysts into multi-well plates, allowing for the systematic exploration of a vast experimental space. imperial.ac.ukunchainedlabs.com This approach is invaluable for optimizing reaction yields and discovering novel reactivities that could lead to more efficient synthetic routes to this compound.
The data generated from HTE is often used to train machine learning models, creating a powerful synergy between these two fields. researchgate.net This data-rich approach allows for the development of robust predictive models that can guide future experiments, making the discovery process more efficient and cost-effective. princeton.edu
Table 2: Automated Platforms and HTE in Chemical Synthesis
| Technology/Platform | Function | Relevance to this compound |
|---|---|---|
| Parallel Reactors | Simultaneous execution of multiple reactions under varied conditions. mdpi.com | Rapid optimization of synthesis parameters. |
| Robotic Liquid/Solid Handling | Automated and precise dispensing of reagents and catalysts. unchainedlabs.com | High-precision screening of reaction components. |
| Automated Purification | Integrated systems for the purification of reaction products. scripps.edu | Efficient isolation of the target compound. |
| Integrated Data Analysis | Software for processing and visualizing large datasets from HTE. scripps.edu | Facilitates identification of optimal reaction conditions. |
Sustainable and Eco-Friendly Synthetic Approaches for Future Development
The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on minimizing environmental impact. teknoscienze.com For the synthesis of aromatic aldehydes like this compound, research is moving away from traditional methods that may use hazardous reagents or generate significant waste.
One promising area is the use of sustainable feedstocks, such as biomass-derived materials, to produce valuable aromatic compounds. rsc.org Catalytic oxidation of toluene (B28343) and its derivatives using environmentally benign oxidants like hydrogen peroxide or even air, coupled with novel catalysts, offers a greener alternative to stoichiometric oxidants. dntb.gov.uamdpi.comrsc.orgacs.org For instance, V-based catalytic systems have been used for the highly selective oxidation of toluene to benzaldehyde in solvent-free, biphasic systems. mdpi.comresearchgate.net
Other emerging eco-friendly techniques include:
Photocatalysis: Utilizing light energy to drive chemical reactions, potentially enabling the synthesis of aromatic aldehydes under mild conditions with minimal energy consumption. nih.gov
Electrosynthesis: Using electricity to drive redox reactions, which can reduce the need for chemical oxidants and reductants. This method has shown potential for the synthesis of aldehydes at high current densities with minimal waste. rsc.org
Flow Chemistry: Performing reactions in continuous flow reactors can improve safety, efficiency, and scalability while reducing solvent usage and waste generation. rsc.org
These sustainable approaches not only reduce the environmental footprint of chemical production but can also lead to more efficient and cost-effective processes for synthesizing this compound. nih.gov
Advanced Analytical Tools for In Situ Reaction Monitoring and Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters (CPPs). katsura-chemical.co.jp The goal of PAT is to ensure final product quality by building it into the process from the start. For the synthesis of this compound, PAT can provide a deeper understanding of the reaction kinetics, mechanisms, and the influence of various parameters on the final product.
Advanced analytical tools are central to the implementation of PAT. In situ spectroscopic techniques allow for real-time monitoring of chemical reactions without the need for sampling. spectroscopyonline.com These tools provide continuous data on the concentration of reactants, intermediates, and products, enabling precise control over the reaction. americanpharmaceuticalreview.com
Key in situ analytical tools include:
Fourier-Transform Infrared (FTIR) Spectroscopy: Probes are inserted directly into the reaction vessel to track the change in concentration of functional groups over time, providing insights into reaction kinetics and endpoints. katsura-chemical.co.jpamericanpharmaceuticalreview.com
Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for monitoring reactions in aqueous media and for studying crystalline forms. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Desktop and flow-through NMR spectrometers are emerging as powerful tools for online reaction monitoring, providing detailed structural information. asahilab.co.jp
By integrating these analytical tools with automated reactor systems, chemists can establish feedback loops that automatically adjust reaction conditions to maintain optimal performance, ensuring consistent quality and yield for the synthesis of this compound. youtube.comchromnet.net
Table 3: In Situ Analytical Tools for Reaction Monitoring
| Analytical Tool | Information Provided | Application in Synthesis |
|---|---|---|
| FTIR Spectroscopy | Real-time concentration of chemical species. katsura-chemical.co.jp | Monitoring reactant consumption and product formation. |
| Raman Spectroscopy | Molecular structure and polymorphic form information. youtube.com | Analysis of reaction intermediates and crystallization processes. |
| NMR Spectroscopy | Detailed molecular structure and quantification. asahilab.co.jp | Elucidation of reaction mechanisms and kinetics. |
| Mass Spectrometry | Molecular weight of reaction components. rsc.org | Identification of products and by-products in real-time. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for 4-cyclopropyl-2-methylbenzaldehyde?
- The synthesis of substituted benzaldehydes typically involves Friedel-Crafts alkylation or Suzuki coupling for cyclopropane introduction, followed by formylation via Vilsmeier-Haack or Gattermann-Koch reactions. Optimization may include varying catalysts (e.g., Lewis acids like AlCl₃) or reaction temperatures to improve cyclopropane stability . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirmation by NMR (¹H/¹³C) and GC-MS are critical for yield and purity validation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclopropane ring integrity.
- IR spectroscopy : Verify aldehyde C=O stretch (~1700 cm⁻¹) and cyclopropane C-H vibrations (~3000 cm⁻¹).
- GC-MS/LC-MS : Assess purity and detect byproducts (e.g., oxidation to benzoic acid derivatives) .
- Quantify impurities using HPLC with UV detection (λ = 254 nm) and reference standards .
Q. What safety protocols are essential for handling this compound?
- Storage : Keep under inert atmosphere (N₂/Ar) at 2–8°C to prevent aldehyde oxidation . Avoid contact with oxidizing agents due to aldehyde reactivity .
- First Aid : For skin/eye exposure, flush with water for 15+ minutes; seek medical attention. Use fume hoods and PPE (gloves, goggles) during synthesis .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Screen for antimicrobial activity using broth microdilution (MIC/MBC assays) against Gram-positive/negative bacteria and fungi . For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) at concentrations ≤100 µM .
Advanced Research Questions
Q. How do substituent effects (cyclopropyl vs. methyl) influence the reactivity of this compound in nucleophilic additions?
- Cyclopropane’s ring strain enhances electrophilicity at the aldehyde group, accelerating reactions with amines (e.g., Schiff base formation). Compare kinetics with analogs (e.g., 4-ethyl-2-methylbenzaldehyde) via UV-Vis monitoring. Computational studies (DFT) can model charge distribution and transition states .
Q. How should researchers address contradictions in biological activity data across studies?
- Discrepancies may arise from impurity profiles or assay conditions. Mitigate by:
- Reproducing assays under standardized conditions (e.g., pH, temperature).
- Isolating metabolites (e.g., via preparative HPLC) to rule out degradation products .
- Validating target interactions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What methodologies are effective for assessing environmental persistence and degradation pathways of this compound?
- Persistence studies : Use GC-MS to monitor degradation in soil/water matrices under UV light or microbial action. Measure half-life (t₁/₂) and bioaccumulation potential (log Kow) .
- Degradation products : Identify via HRMS and NMR, focusing on cyclopropane ring-opening products (e.g., diols or ketones) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for medicinal chemistry?
- SAR strategies :
- Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance aldehyde reactivity.
- Replace cyclopropane with bicyclic moieties to modulate lipophilicity (clogP) and bioavailability.
- Validate using molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., cytochrome P450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
